molecular formula C7H7F3N2 B13116784 6-(2,2,2-Trifluoroethyl)pyridin-2-amine

6-(2,2,2-Trifluoroethyl)pyridin-2-amine

Cat. No.: B13116784
M. Wt: 176.14 g/mol
InChI Key: IGSZOJHZNMNIRM-UHFFFAOYSA-N
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Description

6-(2,2,2-Trifluoroethyl)pyridin-2-amine is a fluorinated pyridine derivative. The presence of the trifluoroethyl group imparts unique physical, chemical, and biological properties to the compound. Fluorinated pyridines are of significant interest due to their reduced basicity and reactivity compared to their chlorinated and brominated analogues .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,2,2-Trifluoroethyl)pyridin-2-amine typically involves the introduction of the trifluoroethyl group to the pyridine ring. One common method involves the reaction of pyridin-2-amine with 2,2,2-trifluoroethyl iodide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production methods for fluorinated pyridines often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

6-(2,2,2-Trifluoroethyl)pyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce amines with different alkyl groups .

Scientific Research Applications

6-(2,2,2-Trifluoroethyl)pyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2,2,2-Trifluoroethyl)pyridin-2-amine involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This can lead to the modulation of various biochemical pathways, including those involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2,2,2-Trifluoroethyl)pyridin-2-amine is unique due to the presence of the trifluoroethyl group, which imparts distinct electronic and steric effects. This makes it particularly useful in applications where enhanced lipophilicity and stability are desired .

Properties

Molecular Formula

C7H7F3N2

Molecular Weight

176.14 g/mol

IUPAC Name

6-(2,2,2-trifluoroethyl)pyridin-2-amine

InChI

InChI=1S/C7H7F3N2/c8-7(9,10)4-5-2-1-3-6(11)12-5/h1-3H,4H2,(H2,11,12)

InChI Key

IGSZOJHZNMNIRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)N)CC(F)(F)F

Origin of Product

United States

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